![molecular formula C13H11NO2 B10842213 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B10842213.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine is an organic compound that features a pyridine ring attached to a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled pH conditions, usually around 9-10, using aqueous sodium carbonate (Na2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic effects for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Used in organic synthesis and as an intermediate in the production of other compounds.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Utilized in the synthesis of various organic molecules.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine is unique due to its combined structural features of a pyridine ring and a benzodioxin moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine |
InChI |
InChI=1S/C13H11NO2/c1-2-11(9-14-5-1)10-3-4-12-13(8-10)16-7-6-15-12/h1-5,8-9H,6-7H2 |
InChI Key |
WBKBSDQNOSGKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


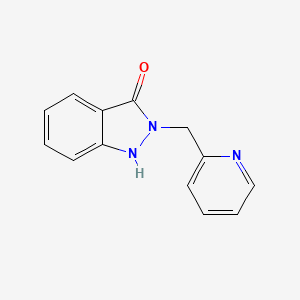
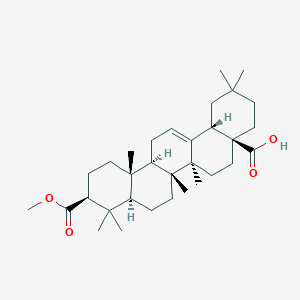
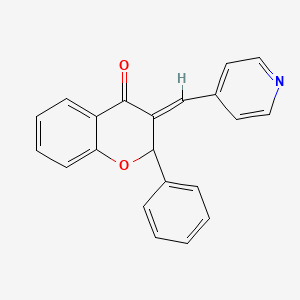
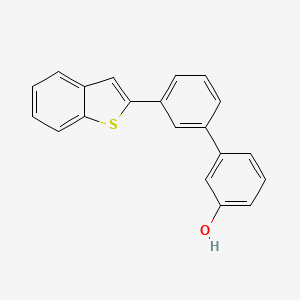


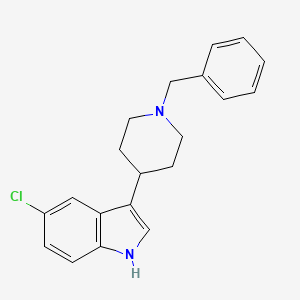
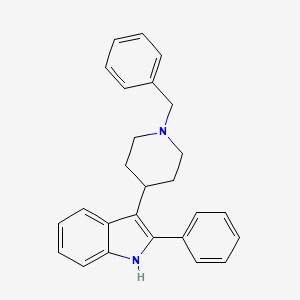
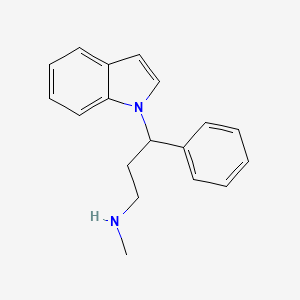
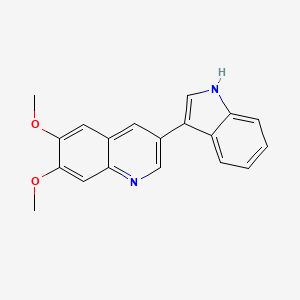
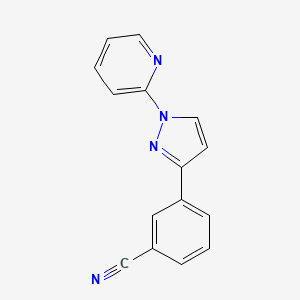
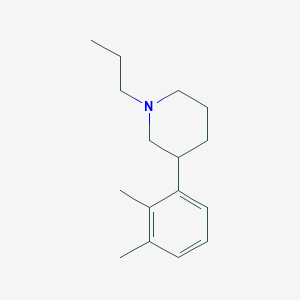
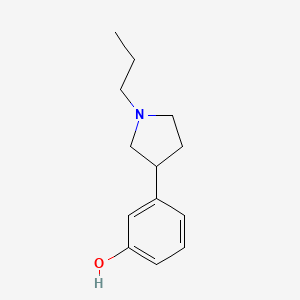
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B10842200.png)
